Ethylenediaminetetraacetic acid dipotassium salt dihydrate

Catalog No.
S2934969
CAS No.
25102-12-9
M.F
C10H14K2N2O8
M. Wt
368.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic acid dipotassium salt d...

CAS Number

25102-12-9

Product Name

Ethylenediaminetetraacetic acid dipotassium salt dihydrate

IUPAC Name

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

Molecular Formula

C10H14K2N2O8

Molecular Weight

368.42 g/mol

InChI

InChI=1S/C10H16N2O8.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

QLBHNVFOQLIYTH-UHFFFAOYSA-L

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[K+].[K+]

Solubility

not available

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+]

Chelating Agent

EDTA-K2 functions primarily as a chelating agent. This means it can bind to metal ions in solution, forming stable complexes. This property is crucial in several research areas:

  • Biochemical and Physiological Research: EDTA-K2 helps study interactions between metal ions and biological molecules like proteins, enzymes, and others. By selectively removing metal ions, researchers can investigate their role in various biological processes [1].

Source

CliniSciences:

  • Enzyme-Catalyzed Reactions: Trace amounts of heavy metals can inhibit enzyme activity. EDTA-K2 helps eliminate this interference by chelating these metal ions, ensuring accurate measurements in enzyme-based assays [2].

Source

Sigma-Aldrich:

Decalcification and Buffering

EDTA-K2 finds application in:

  • Decalcification: It is a component of EDTA-glycerol solution used for decalcifying tissues during histological preparations. This allows researchers to study the structure of tissues more effectively [3].

Source

Sigma-Aldrich:

  • Buffering: EDTA-K2 can be used as a buffer component for specific analyses, such as monoamine and pterine analysis [3].

Source

Sigma-Aldrich:

Other Research Applications

The versatility of EDTA-K2 extends to other research areas:

  • Nanoparticle Research: EDTA-K2 plays a role in studying the self-assembly of quantum dots and their three-dimensional structures [1].

Source

Thermo Fisher Scientific:

  • Chelator Studies: EDTA-K2 itself serves as a model compound for studying chelators, which are molecules that bind to specific substances [1].

Ethylenediaminetetraacetic acid dipotassium salt dihydrate, commonly referred to in scientific literature as a chelating agent, is a chemical compound with the formula C₁₀H₁₈K₂N₂O₁₀. It appears as a white crystalline powder and has a molecular weight of 404.46 g/mol. This compound is a salt derived from ethylenediaminetetraacetic acid, where two potassium ions replace the hydrogen ions in the carboxylic acid groups of the parent compound. It typically melts between 255-280 °C and is soluble in water, making it useful in various applications across multiple fields, including biochemistry and environmental science .

K2EDTA's primary mechanism of action involves chelation. The negatively charged oxygen and nitrogen atoms in its structure form strong coordinate covalent bonds with metal ions. This binding sequesters the metal ion, preventing it from participating in various reactions.

In biological systems, K2EDTA can:

  • Inhibit metalloenzymes: By chelating essential metal cofactors, K2EDTA can inactivate enzymes that rely on these metals for their activity [].
  • Prevent metal-catalyzed reactions: By binding to free metal ions, K2EDTA can prevent them from participating in unwanted reactions that can damage biomolecules.
  • Eye and skin irritant: Contact with K2EDTA dust or solutions can irritate the eyes and skin. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Inhalation hazard: Inhalation of K2EDTA dust can irritate the respiratory tract. Use a fume hood when working with K2EDTA powder.

Ethylenediaminetetraacetic acid dipotassium salt dihydrate acts primarily as a chelator, binding to metal ions such as calcium, magnesium, and heavy metals. The primary reaction involves the formation of stable complexes with these ions:

Mn++EDTA4 M EDTA (n4)+\text{M}^{n+}+\text{EDTA}^{4-}\rightarrow \text{ M EDTA }^{(n-4)+}

where Mn+M^{n+} represents a metal ion. This chelation process effectively reduces the availability of free metal ions in solution, which can inhibit enzyme activity or participate in unwanted side reactions .

The biological activity of ethylenediaminetetraacetic acid dipotassium salt dihydrate is significant in various biochemical applications. It is widely used to eliminate heavy metal inhibition in enzyme-catalyzed reactions, thus enhancing enzyme activity and stability. Furthermore, it has been employed in cell culture media to maintain optimal conditions by preventing metal ion toxicity . In clinical settings, it can be used for detoxification purposes, particularly in cases of heavy metal poisoning.

Ethylenediaminetetraacetic acid dipotassium salt dihydrate can be synthesized through several methods:

  • Neutralization Reaction: Ethylenediaminetetraacetic acid is neutralized with potassium hydroxide or potassium carbonate to form the dipotassium salt.

    EDTA+2KOHK2EDTA+2H2O\text{EDTA}+2\text{KOH}\rightarrow \text{K}_2\text{EDTA}+2\text{H}_2\text{O}
  • Crystallization: The resulting solution can be concentrated and allowed to crystallize to obtain the dihydrate form.
  • Hydration: The anhydrous form can be hydrated under controlled conditions to yield the dihydrate.

These methods ensure high purity and yield of the compound suitable for laboratory and industrial applications .

Ethylenediaminetetraacetic acid dipotassium salt dihydrate has a wide range of applications:

  • Biochemistry: Used as a chelating agent to bind metal ions in enzyme assays.
  • Pharmaceuticals: Employed in formulations to prevent metal ion interference.
  • Environmental Science: Utilized in water treatment processes to remove heavy metals from wastewater.
  • Food Industry: Acts as a preservative by sequestering trace metals that may catalyze spoilage reactions.
  • Agriculture: Applied in fertilizers to enhance nutrient availability by chelating micronutrients .

Interaction studies involving ethylenediaminetetraacetic acid dipotassium salt dihydrate focus on its ability to bind various metal ions and its effects on biological systems. Research indicates that it effectively reduces the toxicity of heavy metals like lead and cadmium when used in cellular environments. Additionally, its interaction with enzymes has been extensively studied, demonstrating its role in enhancing enzymatic activity by minimizing inhibitory effects caused by free metal ions .

Compound NameFormulaUnique Features
Ethylenediaminetetraacetic acidC₁₀H₁₄N₂O₈No potassium; widely used but less soluble than the salt
Ethylenediaminetetraacetic acid disodium saltC₁₀H₁₄N₂O₈Na₂Contains sodium instead of potassium; different solubility
Nitrilotriacetic acidC₆H₉N₃O₆Three carboxyl groups; often used for similar purposes
Diethylenetriaminepentaacetic acidC₁₃H₂₃N₅O₁₄Five coordination sites; stronger chelation capabilities

Ethylenediaminetetraacetic acid dipotassium salt dihydrate's unique combination of solubility, stability, and biological compatibility makes it particularly valuable for applications requiring precise control over metal ion concentrations .

The hexadentate structure of EDTA-K₂ enables six-point coordination with metal ions through two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from deprotonated carboxyl groups. This arrangement creates an octahedral geometry that optimally accommodates cations with ionic radii between 0.6–0.9 Å [2] [7]. The dipotassium salt's solubility in aqueous media (50 mg/mL at 25°C) facilitates rapid ligand dissociation, allowing the EDTA^4− anion to adopt the stereochemical configuration required for metal binding [1] [6].

Crystallographic studies demonstrate that EDTA-K₂ maintains its chelating capacity even when immobilized in sol-gel matrices, though matrix rigidity imposes kinetic limitations on complexation with larger transition metals like chromium(III) and manganese(II) [2]. Time-resolved spectroscopic analyses reveal sub-minute complexation rates for copper(II) and nickel(II) in aqueous systems, contrasting with 15-minute equilibration periods observed in constrained environments [2]. The compound's selectivity profile, evidenced by trace metal analysis data (≤5 mg/kg for Fe, Cu, Zn), arises from differential stabilization energies across the transition series [1] [4].

Thermodynamic Principles of Metal-EDTA Complex Formation

Formation constants (log K_f) for EDTA-K₂ complexes span six orders of magnitude, from 8.7 for calcium(II) to 25.1 for iron(III), reflecting the interplay between ionic potential and ligand field stabilization [4] [6]. Calorimetric studies quantify the exothermic nature of calcium-EDTA binding (ΔH = -0.56 kcal/mol at pH 7.5), with entropy driving complex stability (ΔS = +42–57 e.u.) through solvent reorganization and counterion release [5].

The conditional formation constant (K_f') introduces pH dependence to chelation thermodynamics:

$$
Kf' = \alpha{Y^{4-}} \times K_f
$$

Where α_Y^4− represents the fraction of EDTA in its fully deprotonated form [6]. At physiological pH (7.4), only 1.7×10^−5 of total EDTA exists as Y^4−, reducing the effective stability constant for calcium complexes from 10^10.7 to 10^7.3 [6]. Buffer systems modify apparent enthalpies through proton transfer effects, with Tris-HCl introducing a +11.3 kcal/mol artifact in calcium binding measurements [5].

Table 1: Formation Constants of EDTA-K₂ Complexes

Metal Ionlog K_f (25°C)Ionic Radius (Å)
Fe³⁺25.10.64
Cu²⁺18.80.73
Ni²⁺18.40.69
Ca²⁺10.70.99
Mg²⁺8.70.72

Data sources: [4] [6]

Electronic and Structural Factors Affecting Chelation Efficiency

Metal-ligand charge transfer spectra reveal distinct electronic transitions in EDTA complexes: d-d transitions remain unshifted (±5 nm) from solution to solid state, while metal-to-ligand charge transfer bands exhibit 10–30 nm bathochromic shifts in constrained environments [2] [7]. X-ray absorption near-edge structure (XANES) analysis of iron(III)-EDTA shows ligand field splitting of 1.3 eV between t₂g and e_g orbitals, with significant σ-donation from carboxyl oxygen p-orbitals to metal d-orbitals [7].

Steric effects dominate chelation kinetics for high-spin d^5 configurations (Fe³⁺, Mn²⁺), where Jahn-Teller distortions create asymmetric coordination sites. EDTA-K₂'s flexible backbone accommodates these distortions through partial protonation of amino groups, maintaining binding constants within 0.5 log units of ideal octahedral complexes [5] [7]. Comparative studies with EDTA tripotassium salts show reduced chelation efficiency for divalent cations in the dipotassium form, attributable to increased electrostatic repulsion between the metal center and residual negative charges on uncomplexed carboxyl groups [3].

Density Functional Theory Models of EDTA-Metal Interactions

Hybrid DFT calculations (B3LYP/6-311++G**) reproduce experimental bond lengths within 0.02 Å for iron(III)-EDTA complexes, predicting average Fe–N distances of 2.05 Å and Fe–O distances of 1.98 Å [7]. Natural population analysis reveals 0.67e− charge transfer from EDTA to Fe³⁺, with Mayer bond orders of 0.41 for Fe–N and 0.38 for Fe–O bonds [7].

Time-dependent DFT simulations of X-ray absorption spectra identify ligand-centered transitions at 534.2 eV (N K-edge) and 289.5 eV (C K-edge), corresponding to π*←n transitions in the ethylenediamine backbone [7]. These models successfully predict the 0.8 eV blue shift observed in nitrogen K-edge spectra when comparing free EDTA to metal-bound forms, validating the theoretical framework for predicting chelation-induced electronic reorganization [7].

The formation of metal-ethylenediaminetetraacetic acid dipotassium salt dihydrate complexes follows a consistent stoichiometric pattern where one molecule of the fully deprotonated ethylenediaminetetraacetic acid (represented as Y⁴⁻) coordinates with one metal ion to form stable chelate complexes [1]. The general equilibrium reaction can be expressed as:

M^n+ + Y⁴⁻ ⇌ MY^(n-4)

The stability constants for these complexation reactions vary dramatically depending on the metal ion characteristics, particularly ionic charge and radius [2]. The thermodynamic stability constants demonstrate that trivalent cations generally form the most stable complexes, followed by divalent transition metals, alkaline earth metals, and monovalent species [1].

Table 1: Stability Constants of Metal Ion-Ethylenediaminetetraacetic Acid Complexes

Metal Ionlog K_fK_f (M⁻¹)Complex FormulaIonic Radius (Å)
Co³⁺41.01.0×10⁴¹CoY⁻0.545
Fe³⁺25.11.26×10²⁵FeY⁻0.645
V³⁺25.97.94×10²⁵VY⁻0.640
Cr³⁺24.01.00×10²⁴CrY⁻0.615
Hg²⁺21.86.31×10²¹HgY²⁻1.02
Cu²⁺18.86.31×10¹⁸CuY²⁻0.73
Ni²⁺18.63.98×10¹⁸NiY²⁻0.69
Pb²⁺18.01.00×10¹⁸PbY²⁻1.19
Cd²⁺16.53.16×10¹⁶CdY²⁻0.95
Zn²⁺16.53.16×10¹⁶ZnY²⁻0.74
Co²⁺16.32.00×10¹⁶CoY²⁻0.745
Al³⁺16.11.26×10¹⁶AlY⁻0.535
Fe²⁺14.32.00×10¹⁴FeY²⁻0.78
Mn²⁺13.86.31×10¹³MnY²⁻0.83
Ca²⁺10.63.98×10¹⁰CaY²⁻1.00
Sr²⁺8.63.98×10⁸SrY²⁻1.18
Mg²⁺8.75.01×10⁸MgY²⁻0.72
Ba²⁺7.97.94×10⁷BaY²⁻1.35
Ag⁺7.32.00×10⁷AgY³⁻1.15

The extraordinary stability of cobalt(III)-ethylenediaminetetraacetic acid complexes, with a formation constant of 10⁴¹, reflects the optimal match between the ligand field strength and the d⁶ electronic configuration [1]. Trivalent iron complexes exhibit exceptional stability (log K_f = 25.1), making ethylenediaminetetraacetic acid dipotassium salt dihydrate particularly effective for iron sequestration applications [3].

The Irving-Williams series governs the stability order for divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ [2]. This sequence reflects the balance between ligand field stabilization energy and ionic size effects. Copper(II) forms the most stable divalent transition metal complex due to Jahn-Teller distortion effects that optimize metal-ligand orbital overlap [4].

The hexadentate coordination mode of ethylenediaminetetraacetic acid, utilizing four carboxylate oxygen atoms and two amino nitrogen atoms, creates thermodynamically favorable chelate ring formation [5]. The resulting octahedral geometry provides maximum coordination saturation for most metal centers, contributing to the exceptional stability observed across the periodic table [1].

pH-Dependent Conditional Stability Constants

The equilibrium chemistry of ethylenediaminetetraacetic acid dipotassium salt dihydrate exhibits pronounced pH dependence due to the polyprotic nature of the parent acid [6]. Ethylenediaminetetraacetic acid functions as a hexaprotic acid with six dissociable protons, existing in seven different protonation states depending on solution pH [7].

The stepwise acid dissociation constants for ethylenediaminetetraacetic acid are [8]:

  • pKa₁ = 2.0 (H₆Y²⁺ ⇌ H₅Y⁺ + H⁺)
  • pKa₂ = 2.6 (H₅Y⁺ ⇌ H₄Y + H⁺)
  • pKa₃ = 6.2 (H₄Y ⇌ H₃Y⁻ + H⁺)
  • pKa₄ = 10.3 (H₃Y⁻ ⇌ H₂Y²⁻ + H⁺)
  • pKa₅ = 6.9×10⁻⁷ (H₂Y²⁻ ⇌ HY³⁻ + H⁺)
  • pKa₆ = 5.5×10⁻¹¹ (HY³⁻ ⇌ Y⁴⁻ + H⁺)

Only the fully deprotonated Y⁴⁻ species forms stable metal complexes [9]. The fraction of total ethylenediaminetetraacetic acid present as Y⁴⁻ (α_Y4-) determines the effective complexation capacity at any given pH [6].

Table 2: pH-Dependent Alpha Values for Y⁴⁻ Species

pHα_Y4-pHα_Y4-pHα_Y4-
43.6×10⁻¹⁰85.4×10⁻⁶124.2×10⁻²
53.5×10⁻⁹95.2×10⁻⁵131.4×10⁻¹
62.2×10⁻⁸103.5×10⁻⁴143.5×10⁻¹
74.8×10⁻⁷118.1×10⁻³

The conditional formation constant (K'_f) incorporates the pH-dependent alpha factor [6] [9]:

K'f = Kf × α_Y4-

This relationship demonstrates that effective metal complexation requires alkaline conditions where the Y⁴⁻ species predominates [7]. At pH 10, approximately 0.035% of total ethylenediaminetetraacetic acid exists as the complexing species, while at pH 12, this fraction increases to 4.2% [6].

Table 3: Conditional Stability Constants for Selected Metal Ions

Metal IonpH 6pH 8pH 10pH 11
Cu²⁺ (log K'_f)11.1413.5315.3416.71
Ca²⁺ (log K'_f)2.945.337.148.51
Mg²⁺ (log K'_f)1.043.435.246.61

The dramatic increase in conditional stability constants with increasing pH explains why ethylenediaminetetraacetic acid dipotassium salt dihydrate titrations require buffered alkaline conditions [10]. For successful complexometric determinations, conditional formation constants should exceed 10⁸ to ensure quantitative complex formation [7].

The pH dependence also influences metal ion selectivity [11]. At lower pH values, only metals with very high intrinsic stability constants (such as iron(III) and copper(II)) form stable complexes, while alkaline earth metals require pH > 10 for effective complexation [12].

Competition Reactions in Multi-Metal Systems

Multi-metal systems containing ethylenediaminetetraacetic acid dipotassium salt dihydrate exhibit complex equilibrium behavior governed by competitive complexation reactions [12]. When multiple metal ions are present, the ligand preferentially binds to metals with higher stability constants, following a displacement series based on thermodynamic stability [13].

The selectivity factor (S) quantifies the preference between two competing metal ions [12]:

S = Kf(Metal A) / Kf(Metal B)

Values greater than 10³ indicate strong selectivity, while factors between 10-10³ suggest moderate selectivity [14].

Table 4: Competition Reactions and Selectivity Factors

Metal SystemPrimary MetalCompeting Metallog K_primarylog K_competingSelectivity FactorpH Range
Cu²⁺-Ni²⁺-EDTACu²⁺Ni²⁺18.818.61.584-10
Cu²⁺-Zn²⁺-EDTACu²⁺Zn²⁺18.816.52005-11
Fe³⁺-Al³⁺-EDTAFe³⁺Al³⁺25.116.11.0×10⁹2-6
Ca²⁺-Mg²⁺-EDTACa²⁺Mg²⁺10.68.779.48-12
Cd²⁺-Pb²⁺-EDTACd²⁺Pb²⁺16.518.00.323-9

In copper(II)-nickel(II) systems, the minimal selectivity factor (1.58) indicates nearly equal binding affinity [15]. Competitive studies using electrospray ionization mass spectrometry confirmed that equilibrium changes occur slowly in mixed Cu²⁺-Ni²⁺ solutions, with kinetic factors influencing the final distribution [15].

The Fe³⁺-Al³⁺ system demonstrates extreme selectivity favoring iron complexation [13]. When both metals are present, iron(III) forms complexes preferentially, with aluminum coordination occurring only after iron depletion. This selectivity enables selective iron removal from aluminum-containing solutions [12].

Competition between calcium(II) and magnesium(II) shows moderate selectivity toward calcium [12]. In water hardness applications, calcium complexation occurs preferentially, but significant magnesium binding requires excess ethylenediaminetetraacetic acid dipotassium salt dihydrate [16].

Kinetic Considerations in Competition Reactions

Metal exchange kinetics influence competitive equilibration rates [17]. Kinetically labile complexes (such as most divalent metals) reach equilibrium rapidly, while kinetically inert species (particularly trivalent metals) may require extended reaction times [18].

The microwave-enhanced Fenton reaction studies revealed that Cu²⁺-Ni²⁺-ethylenediaminetetraacetic acid systems exhibit different decomplexation efficiencies compared to single-metal systems [17]. The presence of competing metals alters the degradation pathway and affects solution pH, demonstrating the interconnected nature of competitive equilibria [17].

Auxiliary Complexing Agents

In systems containing auxiliary complexing agents (such as ammonia), additional competition occurs between ethylenediaminetetraacetic acid and secondary ligands [19]. The conditional formation constant must account for both pH effects and auxiliary complexation [20]:

K''f = Kf × αY4- × αMn+

Where α_Mn+ represents the fraction of free metal ion not bound to auxiliary ligands [20].

Solubility Equilibria of Various Ethylenediaminetetraacetic Acid Salt Forms

The solubility characteristics of different ethylenediaminetetraacetic acid salt forms fundamentally determine their practical applications and solution behavior [21]. Ethylenediaminetetraacetic acid exists in numerous salt forms, each exhibiting distinct solubility properties that affect their utility in analytical and industrial applications [22].

Table 5: Solubility Equilibria of Ethylenediaminetetraacetic Acid Salt Forms

EDTA FormMolecular FormulaMolecular Weight (g/mol)Solubility (g/L at 25°C)pH of Saturated SolutionStability in Solution
H₄EDTA (free acid)C₁₀H₁₆N₂O₈292.240.52.8Poor
Na₂H₂EDTA·2H₂O (disodium)C₁₀H₁₄N₂Na₂O₈·2H₂O372.241084.5Excellent
K₂H₂EDTA·2H₂O (dipotassium)C₁₀H₁₄K₂N₂O₈·2H₂O404.451204.2Excellent
Na₄EDTA (tetrasodium)C₁₀H₁₂N₂Na₄O₈380.1755011.3Excellent
K₃HEDTA (tripotassium)C₁₀H₁₃K₃N₂O₈441.5385010.8Good

The free acid form exhibits extremely limited water solubility (0.5 g/L) due to extensive intramolecular hydrogen bonding and zwitterionic character [22]. This poor solubility necessitates the use of more soluble salt forms for practical applications [23].

The disodium salt dihydrate represents the most commonly employed form due to its favorable balance of solubility, stability, and cost-effectiveness [24]. With a solubility of 108 g/L, it provides adequate concentration for most analytical applications while maintaining solution stability over extended periods [25].

Ethylenediaminetetraacetic acid dipotassium salt dihydrate demonstrates slightly enhanced solubility (120 g/L) compared to the disodium form [26]. The potassium salts exhibit superior dissolution kinetics in aqueous media, making them particularly advantageous for applications requiring rapid complex formation [26].

Thermodynamic Solubility Relationships

The solubility of ethylenediaminetetraacetic acid salts correlates with the degree of neutralization and the nature of the counterion [27]. Tetrasodium ethylenediaminetetraacetic acid, being fully neutralized, exhibits the highest solubility (550 g/L) but produces strongly alkaline solutions (pH 11.3) [28].

The relationship between protonation state and solubility follows the general principle that higher degrees of ionization enhance water solubility [29]. However, this relationship must be balanced against solution pH effects and potential precipitation of metal hydroxides in alkaline media [28].

Temperature Effects on Solubility

Solubility studies reveal that ethylenediaminetetraacetic acid salts exhibit positive temperature coefficients [30]. The dissolution process is generally endothermic, with solubility increasing moderately with temperature. For the dipotassium salt dihydrate, solubility approximately doubles between 25°C and 80°C [22].

pH-Dependent Solubility Phenomena

The apparent solubility of ethylenediaminetetraacetic acid salts increases significantly with pH due to enhanced ionization of remaining acidic groups [27]. This pH dependence allows for controlled dissolution by adjusting solution alkalinity [22].

In neutral to acidic solutions, partial protonation can lead to precipitation of less soluble acid forms [21]. This phenomenon is particularly relevant in competitive titrations where pH changes during the analytical procedure [16].

Hydration Effects

Most commercial ethylenediaminetetraacetic acid salts exist as hydrates, with the dihydrate forms being most common [31]. The presence of water of crystallization affects both molecular weight calculations and dissolution behavior [32].

The thermodynamic solubility remains identical between anhydrous and hydrated forms when expressed on a molar basis [31]. However, kinetic dissolution rates may differ due to crystal structure effects and surface area variations [26].

Solubility in Mixed Solvent Systems

Studies in water-ethanol mixtures demonstrate decreased solubility with increasing ethanol content, following typical behavior for ionic compounds in mixed polar solvents [30]. This property enables selective crystallization and purification procedures for different salt forms [22].

The solubility behavior in organic solvents correlates with the degree of solvation of both cation and anion components [30]. Highly charged species like the tetrasodium salt show minimal solubility in low-dielectric media, while partially neutralized forms exhibit intermediate behavior [22].

[65] NCBI Bookshelf. "Ethylenediaminetetraacetic Acid (EDTA)." Medical reference.

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[22] Green Mountain Chemistry. "EDTA Acid - CAS# 60-00-4 Chelating Agent." Product information.

[26] PMC. "Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes." Medical research, 2017.

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[23] HBDSBio. "Why is disodium salt of EDTA preferred to EDTA." Technical comparison.

[29] HBDSBio. "Is EDTA and EDTA disodium salt the same." Technical explanation.

[30] Oxford Academic. "Solubility of Ethylenediaminetetraacetic Acid in Some Aqueous Solutions." BCSJ, 1964.

[72] Academia. "Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength." Research article.

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Physical Description

Liquid

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

368.0024284 g/mol

Monoisotopic Mass

368.0024284 g/mol

Heavy Atom Count

22

UNII

3W5S57M958

Related CAS

60-00-4 (Parent)

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:2): ACTIVE
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?): ACTIVE

Dates

Last modified: 08-17-2023

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